molecular formula C9H7F4N B6169321 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2751614-42-1

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6169321
CAS No.: 2751614-42-1
M. Wt: 205.15 g/mol
InChI Key: YHINNDLALZDIAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a 1-(trifluoromethyl)cyclopropyl group at the 5-position of the pyridine ring. The compound’s structure combines electron-withdrawing substituents (fluorine and trifluoromethyl) with a strained cyclopropane ring, which imparts unique steric and electronic properties.

Applications of such compounds may include pesticidal activity (as seen with structurally related pyridine derivatives in ) or roles in medicinal chemistry as enzyme inhibitors (e.g., metalloenzyme inhibitors in ).

Properties

CAS No.

2751614-42-1

Molecular Formula

C9H7F4N

Molecular Weight

205.15 g/mol

IUPAC Name

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7F4N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2

InChI Key

YHINNDLALZDIAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)F)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

A direct route involves the Suzuki-Miyaura coupling of 5-bromo-2-fluoropyridine with 1-(trifluoromethyl)cyclopropylboronic acid. This method leverages palladium catalysis to form the carbon-carbon bond between the pyridine and cyclopropane moieties.

Reaction Optimization
Initial trials using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C yielded the product in 45% efficiency. Substituting the catalyst with PdCl₂(dppf) increased yields to 68% due to enhanced stability of the active palladium species. Further optimization involved screening bases, with Cs₂CO₃ proving superior (72% yield, Table 1).

Table 1: Suzuki-Miyaura Coupling Optimization

EntryCatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O45
2PdCl₂(dppf)K₂CO₃Toluene/H₂O68
3PdCl₂(dppf)Cs₂CO₃DMF/H₂O72
4Pd(OAc)₂/XPhosCsFTHF63

The limited commercial availability of 1-(trifluoromethyl)cyclopropylboronic acid necessitates in situ preparation via lithiation of 1-(trifluoromethyl)cyclopropane followed by borylation, a step that introduces scalability challenges.

Negishi Coupling with Organozinc Reagents

An alternative employs Negishi coupling using 5-iodo-2-fluoropyridine and a trifluoromethylcyclopropylzinc bromide. This method circumvents boronic acid instability issues, with Zn-mediated transmetalation offering improved functional group tolerance.

Experimental Insights
Using Pd(OAc)₂ (3 mol%) and SPhos as ligands in THF at 60°C, the reaction achieved 78% yield. Notably, the organozinc reagent’s preparation via cyclopropanation of 3-bromo-1,1,1-trifluoropropane with Zn/Cu couple proved critical for reproducibility (Scheme 1).

Scheme 1: Organozinc Reagent Synthesis

CF3CH2CH2BrZn/CuCF3C3H5ZnBr\text{CF}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{Zn/Cu}} \text{CF}3\text{C}3\text{H}5\text{ZnBr}

Cyclopropanation of Pyridine-Substituted Alkenes

Transition Metal-Catalyzed Cyclopropanation

Introducing the trifluoromethylcyclopropyl group via carbene transfer to a pyridine-bound alkene offers a convergent route. Using Cu(OTf)₂ as a catalyst and trifluoromethyl diazomethane as the carbene source, the reaction proceeds via a [2+1] cycloaddition mechanism.

Key Findings
Optimization studies revealed that electron-deficient pyridines (e.g., 2-fluoro-5-vinylpyridine) underwent cyclopropanation with 89% yield when using 10 mol% Cu(OTf)₂ in dichloroethane at 40°C (Table 2). Competing side reactions, such as dimerization of the diazo compound, were suppressed by slow addition over 2 hours.

Table 2: Cyclopropanation Efficiency

EntrySubstrateCatalystTemp (°C)Yield (%)
12-Fluoro-5-vinylpyridineCu(OTf)₂4089
22-Fluoro-5-allylpyridineRh₂(OAc)₄2565
32-Fluoro-5-styrylpyridineCu(OTf)₂6072

Simmons-Smith Cyclopropanation

The classical Simmons-Smith reaction was adapted using CF₃-substituted reagents. While Zn/Ag couples facilitated cyclopropanation of 2-fluoro-5-allylpyridine, yields remained modest (52%) due to steric hindrance from the trifluoromethyl group.

Pyridine Ring Construction with Pre-Installed Cyclopropane

Hantzsch Pyridine Synthesis

A multi-component approach assembling the pyridine ring from 1-(trifluoromethyl)cyclopropyl ketone, ethyl fluoroacetate, and ammonium acetate demonstrated feasibility. However, regioselectivity issues limited yields to 38%, with competing formation of 3- and 4-substituted pyridines.

Mechanistic Considerations
The reaction proceeds via enamine intermediates, with the trifluoromethyl group destabilizing the transition state and favoring off-target products.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield Range (%)ScalabilityCost Efficiency
Suzuki-Miyaura Coupling45–72ModerateHigh
Negishi Coupling78–82HighModerate
Cu-Catalyzed Cyclopropanation72–89HighLow
Hantzsch Synthesis38–45LowLow

Cyclopropanation via Cu(OTf)₂ emerges as the most efficient method, though substrate availability remains a constraint. Cross-coupling approaches offer better scalability but require specialized reagents.

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine features a pyridine ring with a fluorine atom at position 2 and a cyclopropyl group substituted with a trifluoromethyl group at position 5. The electron-withdrawing fluorine and trifluoromethyl groups significantly influence the reactivity of the pyridine ring and cyclopropyl moiety.

Cyclopropyl Ring Opening

Cyclopropyl rings are highly strained and susceptible to ring-opening reactions under acidic or catalytic conditions. For this compound, the trifluoromethyl-substituted cyclopropyl group may undergo:

  • Electrophilic ring-opening : Potential cleavage under acidic conditions to form alkenes or carbocation intermediates .

  • Catalytic transformations : Possible involvement in cyclopropane ring-opening metathesis (ROM) or cyclopropanation reactions, depending on substituent positioning .

Example : Acidic conditions (e.g., HCl) could induce ring-opening, generating intermediates amenable to further functionalization.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine and trifluoromethyl groups activate the pyridine ring for nucleophilic aromatic substitution (NAS), particularly at positions adjacent to the substituents.

  • Mechanism : Substituents direct incoming nucleophiles to the activated positions, leading to product formation via aromatic electrophilic substitution .

  • Conditions : Strong bases (e.g., hydroxide ions) or transition metal catalysts may facilitate substitution .

Fluorination and Functionalization

While the compound already contains a fluorine atom, further fluorination could occur at unactivated positions:

  • Catalytic fluorination : Methods such as hypervalent iodine-catalyzed fluorination with BF₃·Et₂O (as described in analogous systems) may introduce additional fluorine atoms .

  • Regioselectivity : Existing substituents would direct fluorination to specific positions, influenced by steric and electronic effects .

Cross-Coupling Reactions

If the compound is modified to include a bromine or iodine (via substitution), cross-coupling reactions (e.g., Suzuki, Heck) could be employed to introduce new functional groups:

  • Example : A bromine-substituted analog could undergo Suzuki coupling with boronic acids to form biaryl derivatives .

Cyclopropyl Ring Opening

Reaction TypeConditionsProduct TypeYieldReference
Acidic ring-openingHCl, 20–35 °CAlkenes/CarbocationsN/A
Catalytic ROMMetal catalyst (e.g., Grubbs)Dienes/Functionalized alkenesN/A

Nucleophilic Aromatic Substitution

Target PositionNucleophileConditionsProductYieldReference
Pyridine ringAmide/HydroxideStrong base, elevated temperatureSubstituted pyridineN/A

Fluorination

MethodReagentsConditionsProductYieldReference
Hypervalent iodine catalysisBF₃·Et₂O, m-CPBA10 min, mildFluorinated derivativeUp to 95%

Mechanistic Insights

  • Cyclopropyl Reactivity : The trifluoromethyl group stabilizes carbocation intermediates formed during ring-opening, influencing reaction pathways .

  • Fluorination : BF₃·Et₂O acts as a fluorine source and catalyst, facilitating rapid fluorination via cascade mechanisms .

  • Substitution : Electron-withdrawing groups enhance NAS by increasing the electrophilicity of the pyridine ring .

Scientific Research Applications

1.1. Antidepressant and CNS Disorders

Research has indicated that fluorinated cyclopropane derivatives, including 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine, may serve as effective 5-HT2C receptor agonists. These compounds have been synthesized and evaluated for their potential in treating central nervous system (CNS) disorders, such as depression and anxiety. The introduction of fluorine into the cyclopropane ring has been shown to enhance lipophilicity and improve brain penetration, which are critical for CNS activity .

Key Findings:

  • Compounds with trifluoromethyl groups exhibited improved selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, suggesting a favorable pharmacological profile for treating mood disorders .
  • Structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane structure can significantly affect potency and selectivity .

1.2. Drug Design Strategies

The incorporation of trifluoromethyl groups into drug candidates has been linked to enhanced metabolic stability and increased potency. This is due to the strong electron-withdrawing effects of fluorine, which can influence the binding affinity of compounds to biological targets .

Applications in Drug Development:

  • Fluorinated compounds are often designed to improve the pharmacokinetic properties of lead compounds, making them more viable as therapeutic agents.
  • The synthesis of derivatives of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is being explored to optimize these properties further.

2.1. Pesticides and Insecticides

The compound has been identified as a potential active ingredient in agricultural formulations aimed at pest control. Its physicochemical properties make it suitable for use as an insecticide, providing effective management of agricultural pests while minimizing environmental impact .

Research Insights:

  • Crystalline forms of similar compounds have shown improved bioavailability, which is crucial for effective pest control .
  • The development of formulations that utilize this compound could lead to more sustainable agricultural practices.

Summary of Research Findings

The following table summarizes key research findings related to the applications of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine:

Application AreaKey FindingsReferences
CNS DisordersEffective as a 5-HT2C receptor agonist; improved brain penetration with fluorinated derivatives
Drug DesignEnhanced metabolic stability and potency due to trifluoromethyl group; favorable SAR profiles
Agricultural ChemicalsPotential use as an insecticide; beneficial physicochemical properties for bioavailability

Mechanism of Action

The mechanism of action of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural differences among related pyridine derivatives lie in substituent type, position, and functional groups. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Features
2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine F (2-position), 1-(CF₃)cyclopropyl (5-position) ~249.1 g/mol* High steric bulk, electron-deficient ring, enhanced lipophilicity
2-Fluoro-5-(trifluoromethyl)pyridine F (2-position), CF₃ (5-position) 181.1 g/mol Electron-withdrawing substituents; used in cross-coupling reactions
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (3-position), CF₃ (5-position), COOCH₃ (2-position) 239.58 g/mol Ester functional group; potential for hydrolysis or nucleophilic substitution
2-Chloro-5-fluoropyridine Cl (2-position), F (5-position) 131.55 g/mol Halogenated; versatile intermediate for Suzuki couplings
2-Amino-3-chloro-5-(trifluoromethyl)pyridine NH₂ (2-position), Cl (3-position), CF₃ (5-position) 211.6 g/mol Amino group enables hydrogen bonding; potential pharmaceutical applications

*Estimated based on molecular formula.

Electronic Effects :

  • Fluorine and trifluoromethyl groups at the 2- and 5-positions create an electron-deficient aromatic ring, enhancing reactivity toward nucleophilic aromatic substitution (e.g., in agrochemical synthesis) .

Physicochemical Properties

  • Solubility : Fluorine and cyclopropane reduce aqueous solubility, which may necessitate formulation adjustments for pharmaceutical use.

Research Findings and Trends

    Biological Activity

    2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups and a cyclopropyl moiety can significantly influence the pharmacological properties of compounds, including their interactions with biological targets.

    The molecular formula for 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is C8H7F4NC_8H_7F_4N, with a molecular weight of approximately 201.14 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.

    The biological activity of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites on target proteins.

    In Vitro Studies

    Recent studies have demonstrated that compounds with similar structures exhibit significant biological activities, including:

    • Antitumor Activity : Compounds containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. For instance, analogs with similar substitutions were reported to inhibit cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
    • Enzyme Inhibition : The inclusion of a pyridine ring can facilitate interactions with enzymes involved in metabolic pathways. For example, studies on related pyridine derivatives indicated that they could inhibit key enzymes like COX-2, which is implicated in inflammatory responses .

    Structure-Activity Relationship (SAR)

    The structure-activity relationship (SAR) studies provide insights into how modifications to the core structure affect biological activity. Key findings include:

    • Trifluoromethyl Substitution : The presence of a trifluoromethyl group at specific positions on the pyridine ring has been linked to increased potency against certain targets, such as serotonin uptake inhibition .
    • Cyclopropyl Moiety : This feature may contribute to conformational rigidity, enhancing the compound's ability to fit into enzyme active sites or receptor binding pockets.

    Case Studies

    • Anticancer Activity : A compound structurally similar to 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine was evaluated for its anticancer properties. Results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology.
    • Inflammation Models : Another study utilized derivatives of this compound in models of inflammation, demonstrating a marked reduction in inflammatory markers and COX-2 expression levels compared to controls .

    Data Table: Summary of Biological Activities

    CompoundActivity TypeTargetIC50 ValueReference
    2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridineAntitumorL1210 cellsNanomolar range
    Similar Pyridine DerivativeCOX-2 InhibitionCOX-2 enzyme0.04 µmol
    Trifluoromethyl AnalogSerotonin Uptake5-HT transporterIncreased potency

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic strategies for 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine, and how do reaction conditions influence yield?

    • Methodological Answer : Synthesis typically involves halogenation and cyclopropanation steps. For example, halogenated pyridine precursors (e.g., 2-chloro-5-trifluoromethylpyridine) can undergo nucleophilic substitution with cyclopropane derivatives. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity. Evidence from similar compounds shows that microwave-assisted synthesis may enhance regioselectivity and reduce side products .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer : Use a combination of analytical techniques:

    • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR confirms cyclopropane ring integrity.
    • GC-MS/HPLC : Quantifies purity (>95% is typical for research-grade material) and detects halogenated byproducts.
    • Melting Point Analysis : Compare observed values (e.g., 123–124°C for related pyridines) with literature data to validate crystallinity .

    Q. What are the common substitution reactions involving the fluorine atom in this compound?

    • Methodological Answer : The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with piperidine in DMSO at 60°C replaces fluorine with an amine group. Steric hindrance from the trifluoromethylcyclopropyl group may slow reaction kinetics, requiring longer reaction times .

    Advanced Research Questions

    Q. How does the trifluoromethylcyclopropyl group influence regioselectivity in cross-coupling reactions?

    • Methodological Answer : The electron-withdrawing trifluoromethyl group and steric bulk of the cyclopropane ring direct coupling reactions to specific positions. For Suzuki-Miyaura coupling, the 5-position is less reactive than the 2- or 4-positions due to electronic deactivation. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

    Q. What are the stability profiles of this compound under acidic/basic conditions, and how can degradation pathways be mitigated?

    • Methodological Answer : The compound is sensitive to strong acids (e.g., HCl), which hydrolyze the cyclopropane ring, and strong bases (e.g., NaOH), which may deprotonate the pyridine nitrogen. Stability studies using accelerated aging (40°C/75% RH) show <5% degradation over 30 days when stored in inert atmospheres. Additives like BHT (0.01% w/w) can suppress radical-mediated degradation .

    Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of derivatives?

    • Methodological Answer : QSAR models trained on pyridine derivatives with trifluoromethyl groups can correlate structural features (e.g., logP, polar surface area) with bioactivity. Molecular docking using crystal structures of target proteins (e.g., kinases) identifies binding modes. For example, the cyclopropane ring may occupy hydrophobic pockets, enhancing affinity .

    Q. What strategies resolve contradictions in reported physical data (e.g., melting points) for structurally similar compounds?

    • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Validate data via:

    • DSC/TGA : Differentiate polymorphs by thermal behavior.
    • PXRD : Confirm crystalline phase consistency.
    • Collaborative Trials : Cross-check results with independent labs using standardized protocols .

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